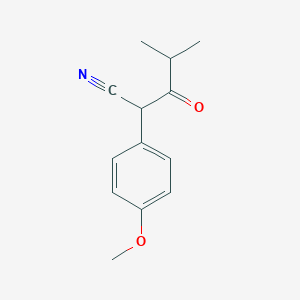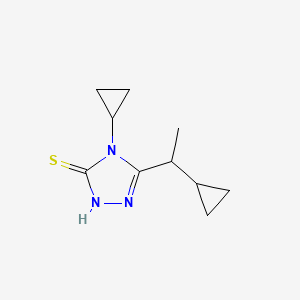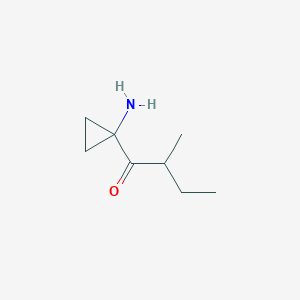
1-(1-Aminocyclopropyl)-2-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity makes it useful for probing biological pathways and enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclopropyl)-2-methylbutan-1-one exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth and development processes.
1-Aminocyclopropylphosphonate: Used in medicinal chemistry and as a research tool for studying enzyme mechanisms.
Uniqueness
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is unique due to its specific structural features, including the cyclopropyl group and the methylbutanone moiety
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)7(10)8(9)4-5-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
YCQAUHSBASHELB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


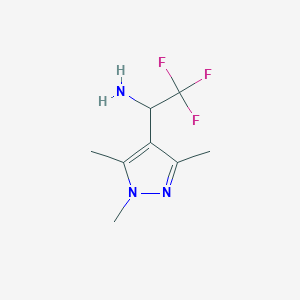
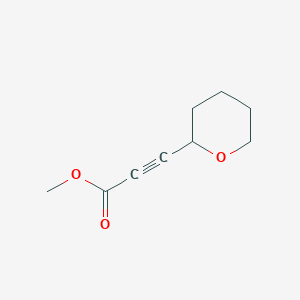
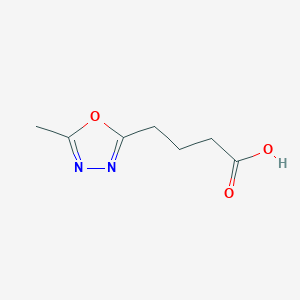
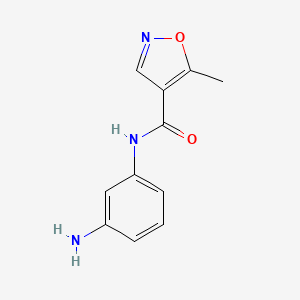

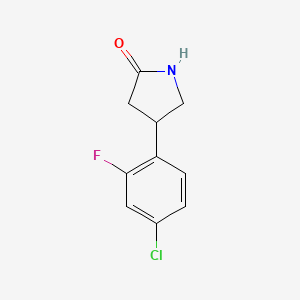
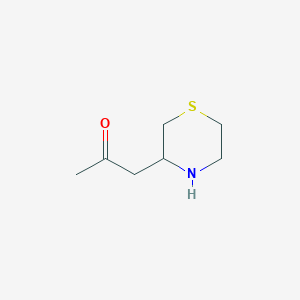
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)
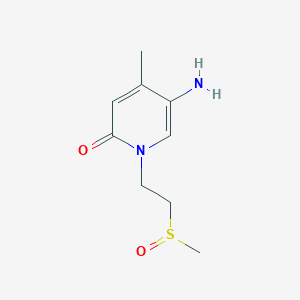
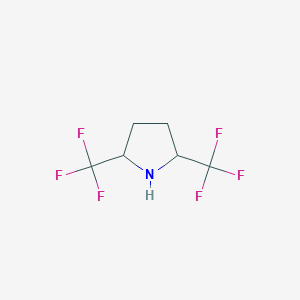
![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)

